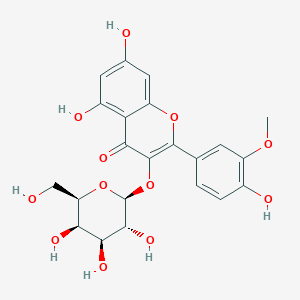
Sulfidothioxomethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disulfidocarbonate(.1-) is an organic radical anion.
科学的研究の応用
Sulfur in Modern Materials Science
Sulfur, including sulfidothioxomethyl, plays a pivotal role in various scientific research areas due to its abundance and reactivity. Research spans improving energy efficiency, developing unique polymers, and creating materials for biological applications (Boyd, 2016).
Biosensing Methods for Sulfite
This compound, as a sulfite, is crucial in biosensing methods. It is used in analytical methods for sulfite detection in food, beverages, and water, leveraging biosensors based on sulfite oxidase (Pundir & Rawal, 2013).
Brewing Industry Applications
In the brewing industry, sulfites like this compound are used for flavor stabilization in beer, with research showing that manipulating specific genes in yeast can control sulfite production (Hansen & Kielland-Brandt, 1996).
Antioxidant Enzyme Effects
This compound affects antioxidant enzymes and lipid peroxidation in biological systems, as seen in studies on rats. These studies help understand its impact on biological systems (Ozturk et al., 2010).
Applications in Winemaking
In winemaking, sulfites, including this compound, are used for their antimicrobial and antioxidant properties. Recent research focuses on sulfite resistance in yeast and reducing sulfite content in wine due to health concerns (Zara & Nardi, 2021).
Water Treatment Processes
Sulfite-based advanced oxidation and reduction processes are gaining attention in water treatment, with sulfite serving as a precursor to eliminate pollutants due to its reactivity and low eco-toxicity (Wu et al., 2021).
Detection in Pharmaceuticals
Sulfites are widely used in pharmaceuticals as antioxidants and preservatives. The development of sensitive and non-invasive fluorescent probes for sulfite detection is crucial for monitoring its level in physiological events (Li et al., 2022).
Lithium-Ion Battery Electrolytes
The application of organic sulfites, including this compound, in lithium-ion battery electrolytes has been studied due to their structural similarity to organic carbonates. This research explores their potential as solvents or additives in battery electrolytes (Yu et al., 2006).
Incorporation into Biomolecules
Sulfur, in forms like this compound, is incorporated into biomolecules in prokaryotes. Research explores the enzymatic generation of activated sulfur species and their use in biosynthetic pathways (Kessler, 2006).
Nanoparticle Applications
Molybdenum trioxide nanoparticles with intrinsic sulfite oxidase activity have been developed, offering potential therapeutic applications for sulfite oxidase deficiency and gene-induced deficiencies (Ragg et al., 2014).
Sulfite Oxidation in Biomedical Research
Studies on the catalysis of sulfite oxidation by cationic Mn(III) porphyrins have implications in understanding sulfite hypersensitivity and toxicity, suggesting therapeutic potential in treatments (Velayutham et al., 2016).
特性
分子式 |
CS2- |
|---|---|
分子量 |
76.15 g/mol |
InChI |
InChI=1S/CHS2/c2-1-3/h(H,2,3)/p-1 |
InChIキー |
CVXNHFAEAYOPFL-UHFFFAOYSA-M |
SMILES |
[C](=S)[S-] |
正規SMILES |
[C](=S)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



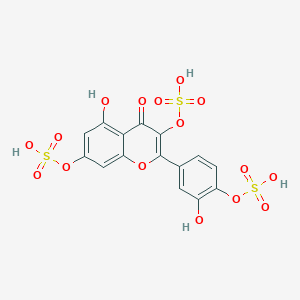
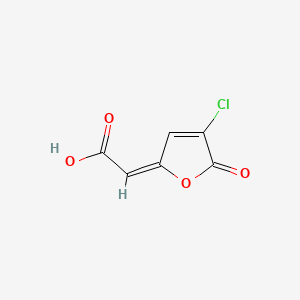
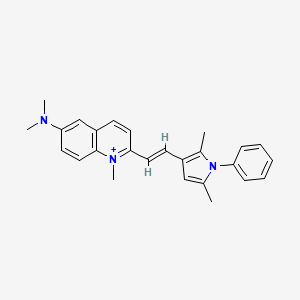
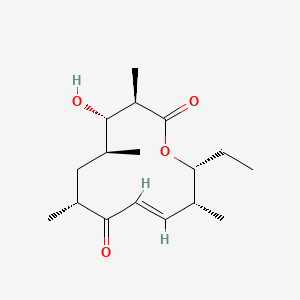

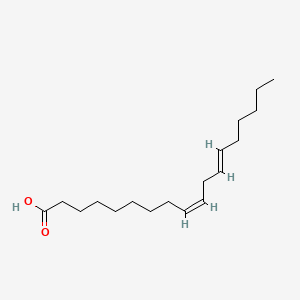
![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)



